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molecular formula C18H28ClN3O4 B8499146 4-Amino-5-chloro-N-(1-(3-methoxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide hydrate CAS No. 1161952-84-6

4-Amino-5-chloro-N-(1-(3-methoxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide hydrate

Cat. No. B8499146
M. Wt: 385.9 g/mol
InChI Key: LUSQWZJVTISPFN-UHFFFAOYSA-N
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Patent
US06310077B1

Procedure details

Reaction under N2 flow. 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid (0.18 mol) was dissolved in tetrahydrofuran (360 ml) and this solution was stirred and cooled to +3° C. 1,1′-Carbonylbis-1H-imidazole (0.18 mol) was added in one portion and cooling was stopped. The mixture was stirred for 75 minutes (became homogeneous after 30 minutes). A solution of 1-(3-methoxypropyl)-4-piperidinamine (0.18 mol) in tetrahydrofuran (90 ml) was added dropwise (exothermic temperature rise from 23° C. to 27° C). The reaction mixture was stirred for 24 hours. More 1,1′-Carbonylbis -1H-imidazole (0.0125 mol) was added and the reaction mixture was stirred for 75 minutes. More 1-(3-methoxypropyl)-4-piperidinamine (0.0125 mol) was added (in 10 ml THF). The resulting reaction mixture was stirred for 3 hours at room temperature, then for 2.5 hours at reflux temperature. Then, the mixture was stirred for 13 hours, allowing it to cool to room temperature. The solvent was evaporated. The residue was stirred for 8 hours in water (360 ml) and the precipitate was filtered off, washed with water, then dried (vacuum; 30° C.), yielding 62.9 g (95%) 4-amino-5-chloro-2,3-dihydro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide monohydrate; mp. 90.7° C. (comp. 2).
Quantity
0.18 mol
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
0.18 mol
Type
reactant
Reaction Step Two
Quantity
0.18 mol
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Three
Quantity
0.0125 mol
Type
catalyst
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0.0125 mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]2[CH2:8][CH2:9][O:10][C:6]=2[C:5]([C:11]([OH:13])=O)=[CH:4][C:3]=1[Cl:14].C(N1C=CN=C1)(N1C=CN=C1)=O.[CH3:27][O:28][CH2:29][CH2:30][CH2:31][N:32]1[CH2:37][CH2:36][CH:35]([NH2:38])[CH2:34][CH2:33]1>O1CCCC1.C(N1C=CN=C1)(N1C=CN=C1)=O.COCCCN1CCC(N)CC1>[OH2:10].[NH2:1][C:2]1[C:7]2[CH2:8][CH2:9][O:10][C:6]=2[C:5]([C:11]([NH:38][CH:35]2[CH2:36][CH2:37][N:32]([CH2:31][CH2:30][CH2:29][O:28][CH3:27])[CH2:33][CH2:34]2)=[O:13])=[CH:4][C:3]=1[Cl:14] |f:6.7|

Inputs

Step One
Name
Quantity
0.18 mol
Type
reactant
Smiles
NC1=C(C=C(C2=C1CCO2)C(=O)O)Cl
Name
Quantity
360 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.18 mol
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Three
Name
Quantity
0.18 mol
Type
reactant
Smiles
COCCCN1CCC(CC1)N
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0.0125 mol
Type
catalyst
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.0125 mol
Type
catalyst
Smiles
COCCCN1CCC(CC1)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction under N2 flow
TEMPERATURE
Type
TEMPERATURE
Details
cooled to +3° C
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The mixture was stirred for 75 minutes (became homogeneous after 30 minutes)
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 24 hours
Duration
24 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 75 minutes
Duration
75 min
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for 3 hours at room temperature
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
for 2.5 hours at reflux temperature
Duration
2.5 h
STIRRING
Type
STIRRING
Details
Then, the mixture was stirred for 13 hours
Duration
13 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
STIRRING
Type
STIRRING
Details
The residue was stirred for 8 hours in water (360 ml)
Duration
8 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried (vacuum; 30° C.)

Outcomes

Product
Name
Type
product
Smiles
O.NC1=C(C=C(C2=C1CCO2)C(=O)NC2CCN(CC2)CCCOC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 62.9 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 181.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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